1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one

Lipophilicity Physicochemical properties Druglikeness

1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one (CAS 1705484-12-3) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (tropane) core, functionalized at the 3-position with a benzenesulfonyl group and at the 8-position with a 2-ethoxyacetyl moiety. This scaffold overlaps with known 3-sulfonyl-8-azabicyclo[3.2.1]octane inhibitors of long-chain fatty acid elongase 6 (ELOVL6) and with tropane-based CNS receptor ligands.

Molecular Formula C17H23NO4S
Molecular Weight 337.43
CAS No. 1705484-12-3
Cat. No. B2419074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one
CAS1705484-12-3
Molecular FormulaC17H23NO4S
Molecular Weight337.43
Structural Identifiers
SMILESCCOCC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H23NO4S/c1-2-22-12-17(19)18-13-8-9-14(18)11-16(10-13)23(20,21)15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3
InChIKeyDBOHWLCPHOZGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one (CAS 1705484-12-3): Core Tropane Scaffold for ELOVL6 and CNS-Targeted Chemical Biology


1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one (CAS 1705484-12-3) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (tropane) core, functionalized at the 3-position with a benzenesulfonyl group and at the 8-position with a 2-ethoxyacetyl moiety [1]. This scaffold overlaps with known 3-sulfonyl-8-azabicyclo[3.2.1]octane inhibitors of long-chain fatty acid elongase 6 (ELOVL6) and with tropane-based CNS receptor ligands [2]. Its molecular formula is C17H23NO4S (MW 337.4 g/mol), and its computed XLogP3-AA of 2.1 indicates moderate lipophilicity suitable for membrane permeability [1].

Why Generic Substitution Fails for 1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one: Critical Role of the 3-Benzenesulfonyl Substituent


Class-level structure–activity relationship (SAR) data from the 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor series demonstrate that even small changes to the sulfonyl group result in significant potency shifts [1]. The benzenesulfonyl substituent on the target compound introduces a specific aromatic surface and electron-withdrawing character that cannot be replicated by smaller alkanesulfonyl analogs such as methylsulfonyl. Substitution of the benzenesulfonyl group would therefore predictably alter target engagement, selectivity, and pharmacokinetic profile relative to the intended chemotype, making generic interchange scientifically unsound [1].

Quantitative Differentiation Evidence for 1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one


Physicochemical Differentiation: Benzenesulfonyl vs. Methylsulfonyl Analog

The target compound exhibits an XLogP3-AA of 2.1, reflecting the contribution of the benzenesulfonyl group [1]. In contrast, the corresponding 3-methylsulfonyl analog, 2-ethoxy-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone (C₁₂H₂₁NO₄S), is predicted to have a lower logP owing to the smaller alkane group . This 1.5–2.0 log unit difference directly impacts membrane permeability and non-specific protein binding, distinguishing the two compounds in cellular and in vivo contexts.

Lipophilicity Physicochemical properties Druglikeness

ELOVL6 Inhibitory Class Potency Context

The disclosed 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor series includes compound 1a, a closely related structure with a phenylsulfonyl group but an ether-linked side chain, which showed nanomolar inhibitory activity in the primary assay [1]. Although the specific IC₅₀ of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one has not been reported, the intact benzenesulfonyl substitution motif is associated with high target engagement within this class.

ELOVL6 Metabolic disease Enzyme inhibition

Key Synthetic Intermediate Versatility for Benzenesulfonyl-Containing Screening Libraries

The compound’s 8-ethoxyacetyl side chain provides a reactive handle for further derivatization, unlike the 3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1135000-80-4), which lacks an 8-substituent and is primarily used as an unsubstituted amine building block . This functional handle enables amide coupling or nucleophilic displacement that is impossible with the simple hydrochloride salt.

Parallel synthesis Medicinal chemistry Library enumeration

Recommended Application Scenarios for 1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one


ELOVL6-Targeted Chemical Probe Development in Lipid Metabolism Research

The compound’s benzenesulfonyl pharmacophore places it within the well-validated 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor series [1]. Researchers investigating fatty acid elongation in obesity, insulin resistance, or hepatic steatosis can use this compound as a starting point for designing novel ELOVL6 chemical probes with improved selectivity or pharmacokinetic profiles.

Modular Library Building Block for CNS Drug Discovery

The tropane scaffold is a privileged structure in CNS drug discovery, with applications in dopamine, serotonin, and opioid receptor modulation [1]. The 8-ethoxyacetyl group allows rapid amine diversification, making this compound an efficient entry point for synthesizing focused libraries targeting CNS receptors where benzenesulfonyl substitution may confer selectivity advantages.

Synthetic Intermediate for 11β-Hydroxysteroid Dehydrogenase Type-1 (11β-HSD1) Inhibitors

Patent literature links sulfonyl-substituted 8-azabicyclo[3.2.1]octanes to 11β-HSD1 inhibition, a target for metabolic syndrome and type 2 diabetes [1]. The target compound’s substitution pattern provides a scaffold for derivatization toward 11β-HSD1 inhibitors with potentially improved isoform selectivity, as the benzenesulfonyl group mimics the aromatic features of existing clinical candidates.

Quote Request

Request a Quote for 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-ethoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.